2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE
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Overview
Description
2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound with a unique structure that includes a fluorophenyl group, a trifluoromethyl group, and a pyrimidinyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the fluorophenyl and trifluoromethyl groups, and the attachment of the sulfanyl and piperidinyl moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
Uniqueness
Compared to similar compounds, 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and fluorophenyl groups, in particular, contribute to its high stability and potential for diverse applications .
Properties
Molecular Formula |
C19H19F4N3OS |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-(2-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C19H19F4N3OS/c1-12-4-2-3-9-26(12)17(27)11-28-18-24-15(10-16(25-18)19(21,22)23)13-5-7-14(20)8-6-13/h5-8,10,12H,2-4,9,11H2,1H3 |
InChI Key |
MYDDWAHRZALIQI-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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